tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-oxa-7-azaspiro[4.4]nonane core. The tert-butyl carbamate group acts as a protective moiety for the secondary amine, while the aminomethyl substituent at position 2 introduces primary amine functionality. This compound is of interest in medicinal chemistry as a versatile building block for drug discovery, enabling structural diversification through modifications of the amine group or spirocyclic scaffold .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-13(9-15)5-4-10(8-14)17-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
SQCURXUHCSFQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a linear precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups such as tert-butyl esters are used to protect functional groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be useful in the design of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is of interest for its potential as a drug candidate. The spirocyclic structure can enhance the binding affinity and selectivity of the compound for specific biological targets. It has been investigated for its potential use in treating various diseases, including cancer and neurological disorders .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its rigid structure can contribute to the mechanical strength and stability of polymers and other materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets in the body. The spirocyclic structure allows the compound to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Structural Variations
Core Ring System Differences
- Spiro[4.4] vs. tert-Butyl 1-oxa-7-azaspiro[4.4]non-2-ene-7-carboxylate (27) (): Incorporates a double bond at position 2, reducing conformational flexibility and enhancing rigidity.
- Spiro[4.4] vs. Spiro[3.5]: tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (): The smaller [3.5] ring system introduces greater steric constraints, limiting accessibility for chemical modifications.
Substituent Modifications
- Aminomethyl vs. Hydroxymethyl: tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (8) (): The hydroxymethyl group offers hydrogen-bonding capability but lacks the nucleophilicity of the primary amine, limiting its utility in coupling reactions .
- Protected Amino Groups: tert-Butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (): The benzyloxycarbonyl (Cbz) group provides temporary protection for the amine, enabling selective deprotection under acidic conditions (e.g., TFA) .
- Electron-Withdrawing Groups: tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (): A ketone at position 4 increases electrophilicity, facilitating nucleophilic additions but reducing stability under basic conditions.
Key Observations :
- The tert-butyl carbamate group is widely used for amine protection due to its stability under basic conditions and ease of removal with acids like TFA .
- Diastereomeric mixtures (e.g., compound 8 in ) are common in spirocyclic syntheses, requiring advanced separation techniques .
Physicochemical Properties
Notable Trends:
- Aminomethyl Derivatives: Exhibit higher reactivity in nucleophilic substitutions (e.g., amide coupling) compared to hydroxyl or Cbz-protected analogs .
- Ring Size Impact : Spiro[4.4] systems generally show better solubility in organic solvents than [3.5] analogs due to reduced steric hindrance .
Biological Activity
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are yet to be fully elucidated. The structural features of this compound, including its tert-butyl group and aminomethyl substituent, contribute to its possible therapeutic applications.
- Molecular Formula : C13H24N2O3
- Molar Mass : 256.34 g/mol
- CAS Number : Not specified
The compound's spirocyclic framework and functional groups are crucial for its biological activity, making it a subject of various studies in synthetic organic chemistry and pharmacology.
Biological Activity Overview
Research on the biological activity of this compound indicates potential in several areas, particularly as a drug candidate. Similar compounds have demonstrated various pharmacological effects, including:
- Anticonvulsant Activity : Compounds with analogous structures have shown efficacy in delaying seizures in animal models, suggesting a neuroprotective role.
- Calcium Channel Modulation : Some studies indicate that related compounds may inhibit calcium channels, impacting cardiovascular functions and perfusion pressure.
Structure-Activity Relationship (SAR)
The unique structural elements of this compound may influence its biological activity:
| Compound Name | CAS Number | Structural Features | Potential Activity |
|---|---|---|---|
| Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | 1268520-24-6 | Different aminomethyl positioning | Varies |
| Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane | 1403766-68-6 | Variation in spirocyclic structure | Varies |
| Tert-butyl (5R,7R)-7-amino-2-azaspiro[4.4]nonane | Not specified | Amino group at different position | Varies |
These variations highlight the importance of structural configuration in determining the biological effects of similar compounds.
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate?
The synthesis typically involves multi-step protocols, including ring-closing reactions and functional group modifications. For example:
- Step 1 : Start with tert-butyl-protected spirocyclic intermediates (e.g., tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate) and perform aminomethylation via reductive amination or nucleophilic substitution .
- Step 2 : Use silica gel chromatography (80% EtOAc/hexanes) for purification, though diastereomers may remain inseparable .
- Step 3 : Confirm structure via H/C NMR and HRMS, focusing on spirocyclic proton environments (δ 3.5–4.5 ppm for oxa/aza rings) and carboxylate carbonyl signals (~170 ppm) .
Q. How is structural confirmation achieved for this compound and its intermediates?
- NMR Analysis : Assign spirocyclic protons (e.g., δ 3.5–4.5 ppm for oxa/aza ring protons) and tert-butyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 269.38) .
- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm) and amine N-H stretches (~3300 cm^{-1) .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with inert absorbents and dispose as hazardous waste .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve diastereomers .
- TLC : Monitor reactions using silica plates and EtOAc/hexanes (1:1) eluent, visualized with ninhydrin for amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity during synthesis?
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance selectivity .
- Catalysts : Employ chiral auxiliaries or organocatalysts (e.g., proline derivatives) to bias spirocyclic ring formation .
- Temperature : Lower temperatures (0–5°C) reduce epimerization during aminomethylation .
Q. What strategies address challenges in purifying inseparable diastereomers?
- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 90:10) .
- Crystallization : Screen solvent mixtures (e.g., EtOAc/heptane) to isolate dominant diastereomers via differential solubility .
Q. How does the compound’s spirocyclic structure influence its biological activity in SAR studies?
- Rigidity : The spiro core restricts conformational flexibility, enhancing binding affinity to targets like enzymes or GPCRs .
- Functional Groups : The aminomethyl group enables hydrogen bonding, while the tert-butyl carboxylate improves lipophilicity for membrane penetration .
- Comparisons : Analogues with larger rings (e.g., 1-oxa-7-azaspiro[5.5]undecane) show reduced activity due to increased steric hindrance .
Q. How can synthetic derivatives be designed for targeted drug discovery applications?
- Bromo Derivatives : Introduce bromine at the 2-position for Suzuki coupling to aryl/heteroaryl groups (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) .
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) to attach pharmacophores .
Q. What contradictions exist in reported data, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
